molecular formula C9H15NO B8140837 3-Amino-5-isopropylcyclohex-2-en-1-one

3-Amino-5-isopropylcyclohex-2-en-1-one

Cat. No. B8140837
M. Wt: 153.22 g/mol
InChI Key: KHPFMSNFDYZATO-UHFFFAOYSA-N
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Patent
US07598384B2

Procedure details

In analogy to (Baraldi, P. G.; Simoni, D.; Manfredini, S.; Synthesis 1983, (11) 902-903) 5-isopropylcyclohexane-1,3-dione was reacted with ammonium acetate to give the title compound as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:9][C:8](=O)[CH2:7][C:6](=[O:11])[CH2:5]1)([CH3:3])[CH3:2].C([O-])(=O)C.[NH4+:16]>>[NH2:16][C:8]1[CH2:9][CH:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][C:6](=[O:11])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1CC(CC(C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(CC(C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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